molecular formula C₂₉H₂₉NO₁₁ B103911 Amidepsine A CAS No. 169181-28-6

Amidepsine A

Cat. No. B103911
M. Wt: 567.5 g/mol
InChI Key: XQGKRCPZJSNFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amidepsine A is a compound identified as a diacylglycerol acyltransferase (DGAT) inhibitor, which was isolated from the fungus Humicola sp. FO-2942. The structure of amidepsine A was elucidated through various spectroscopic methods, including NMR measurements, and was found to be 2-hydroxy-4-[[2-hydroxy-4-[(2,4-dimethoxy-6-methylbenzoyl)oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-alanine amide .

Synthesis Analysis

The total synthesis of amidepsine B, which is closely related to amidepsine A, has been achieved, and this synthetic study led to the revision of the previously assigned stereostructure of the natural product . Although the synthesis of amidepsine A is not explicitly detailed, the methodologies used in the synthesis of amidepsine B could provide insights into potential synthetic routes for amidepsine A.

Molecular Structure Analysis

The molecular structure of amidepsine A is characterized by a complex arrangement of hydroxy, methoxy, and methyl groups attached to a benzene ring, which is further linked to an alanine amide moiety. The elucidation of its structure was accomplished through comprehensive spectroscopic studies .

Chemical Reactions Analysis

Amidepsine A, as an amide, could potentially undergo various chemical reactions typical for this functional group. The literature provides insights into the activation and transformation of amides, such as the Buchwald-Hartwig cross-coupling of amides , transamidation , and direct amidation of alkyl esters . These reactions are facilitated by transition metal catalysis, which can selectively cleave the N-C bond of the amide, allowing for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of amidepsine A are not explicitly detailed in the provided papers. However, the general properties of amides can be inferred, such as their resistance to nucleophilic attack due to resonance stability . The presence of multiple hydroxy and methoxy groups in amidepsine A suggests it may have specific solubility characteristics in various solvents, which could be relevant for its biological activity and potential pharmaceutical applications.

Scientific Research Applications

Inhibition of Diacylglycerol Acyltransferase

Amidepsine A has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme crucial for the synthesis of triglycerides. This compound, derived from Humicola sp. FO-2942, shows potential in modulating lipid metabolism and could have applications in treating conditions associated with lipid disorders. Notably, Amidepsine A exhibits this inhibitory effect with IC50 values ranging from 10.2 to 51.6 µM, demonstrating its effectiveness in living cells as well as in enzyme assay systems using rat liver microsomes (Tomoda et al., 1995).

Structural Elucidation and Synthesis

Significant work has been done to determine the structure of Amidepsine A and related compounds. Detailed spectroscopic studies, including various NMR measurements, have led to a comprehensive understanding of its molecular structure. This knowledge is crucial for the synthesis and potential modification of Amidepsine A for various applications (Tomoda et al., 1995). Further, the total synthesis of Amidepsine B, a related compound, has been achieved, leading to a revision of its absolute configuration, which is pivotal in understanding its pharmacological properties (Nagamitsu et al., 2009).

Glycosylated Amidepsines

New types of amidepsines, including glycosylated congeners, have been produced through static fermentation of Humicola sp. FO-2942. These compounds exhibit varying degrees of inhibitory activity against DGAT1 and DGAT2, indicating potential for diverse applications in lipid metabolism and related disorders (Inokoshi et al., 2010).

Safety And Hazards

Amidepsine A is not for human or veterinary use . In case of eye contact, it is recommended to flush eyes with plenty of water for at least 15 minutes .

properties

IUPAC Name

2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGKRCPZJSNFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amidepsine A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
H Tomoda, N Tabata, M Ito, S Omura - The Journal of Antibiotics, 1995 - jstage.jst.go.jp
… oxy]-6-methylbenzoic acid iV-alanine amide for amidepsine A, 2-hydroxy-4-[[2-hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy] 6-methylbenzoyl] oxy] -6-methylbenzoic acid N-…
Number of citations: 28 www.jstage.jst.go.jp
H TOMODA, Y Yamaguchi, N Tabata… - The Journal of …, 1996 - jstage.jst.go.jp
… Amidepsine A and a new compoundnamed amidepsine E(Fig. 1), were isolated from the culture broth of the strain. Amidepsine E was not detected in the FO-2942 culture broth …
Number of citations: 16 www.jstage.jst.go.jp
J Inokoshi, Y Takagi, R Uchida, R Masuma… - The Journal of …, 2010 - nature.com
… It is easy to speculate that amidepsine A/B is glycosylated to produce 6/7, and then acetylated at position 2 of the sugar residue to produce 8/9; therefore, glycosylation and acetylation …
Number of citations: 6 www.nature.com
M Arai, K Yamamoto, I Namatame, H Tomoda… - The Journal of …, 2003 - jstage.jst.go.jp
Humicola sp. FO-2942, previously reported as an amidepsine-producing fungus1, 2), was used for production of monordens and 5-O-methylsclerone. Authentic monorden A was …
Number of citations: 30 www.jstage.jst.go.jp
PPH Hommelberg, J Plat, LM Sparks… - Cellular and Molecular …, 2011 - Springer
… triacylglycerol (TAG), using amidepsine A [31, 41]. In accordance with the etomoxir results, we found that inhibiting DGAT by amidepsine A resulted in DAG accumulation and sensitized …
Number of citations: 31 link.springer.com
H Tomoda, M Ito, N Tabata, R Masuma… - The Journal of …, 1995 - jstage.jst.go.jp
Results Characteristics of the Producing Strain The strain FO-2942 was isolated from a soil sample collected at Nagasaki, Japan. Onpotato-dextrose agar, corn meal agar, malt extract …
Number of citations: 39 www.jstage.jst.go.jp
D Actinomycin, I Alamethicin, E Amidepsine - The Journal of Antibiotics, 2009 - nature.com
… 119 Amidepsine A, B, C, D …
Number of citations: 2 www.nature.com
SRM Ibrahim, SGA Mohamed, AE Altyar… - Current …, 2021 - Springer
… Amidepsine A (43) was the most potent inhibitor with an IC 50 10.2 µM, followed by 46 (IC … It was found to be a very weak DGAT inhibitor (IC 50 124 µM) in comparison to amidepsine A (…
Number of citations: 22 link.springer.com
H Tomoda, S Ōmura - Pharmacology & therapeutics, 2007 - Elsevier
Diacylglycerol acyltransferase (DGAT) and acyl-CoA: cholesterol acyltransferase (ACAT) are the enzymes that catalyze the final reactions of triacylgycerol (TG) and cholesteryl ester (CE…
Number of citations: 62 www.sciencedirect.com
N Iwahashi, M Ikezaki, M Fujimoto, Y Komohara… - Cancers, 2021 - mdpi.com
… Amidepsine A, an inhibitor of acyl CoA:diacylglycerol acyltransferase (DGAT) [39,40], did not affect the LD and ADP accumulation, which may rule out the possibility that the LDs were …
Number of citations: 8 www.mdpi.com

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